molecular formula C17H22FN3O3S B4551919 tert-butyl 4-{[(4-fluorobenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate

tert-butyl 4-{[(4-fluorobenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No.: B4551919
M. Wt: 367.4 g/mol
InChI Key: OHLRSTYURGASGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(4-fluorobenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C17H22FN3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.13659091 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, characterized by spectroscopic techniques, and confirmed by X-ray diffraction data. It displayed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
  • A related compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized as an intermediate for biologically active benzimidazole compounds, highlighting the relevance of similar structures in drug synthesis (Liu Ya-hu, 2010).

Material Science Applications

  • In materials science, derivatives of similar structures have been utilized for the stabilization of ecologically clean diesel fuel by combinations with metal deactivators, demonstrating the compound's potential in enhancing fuel stability (Koshelev et al., 1996).
  • Polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from similar structures have shown significant thermal stability and solubility in polar solvents, indicating their use in the production of transparent, flexible, and tough films for various applications (Hsiao et al., 2000).

Biological and Pharmacological Research

  • The structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied for its potential as a pharmacologically useful core due to its novel chemistry and second nitrogen atom on the N-tert-butyl piperazine substructure, underscoring the importance of structural analysis in drug design (Gumireddy et al., 2021).
  • Conformationally restricted butyrophenones related to similar compounds were evaluated for affinity to dopamine and serotonin receptors, providing insights into the development of new antipsychotic drugs with potentially lower side effects (Raviña et al., 2000).

Properties

IUPAC Name

tert-butyl 4-[(4-fluorobenzoyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)15(25)19-14(22)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRSTYURGASGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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